5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one
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Overview
Description
5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a butyl-substituted hydrazine with a thiocarbonyl compound under acidic or basic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the amino position.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazole: Lacks the butyl substitution.
2-Butyl-1,2,4-thiadiazole: Lacks the amino group.
5-Amino-2-methyl-1,2,4-thiadiazol-3(2H)-one: Has a methyl group instead of a butyl group.
Uniqueness
5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one is unique due to the presence of both the amino group and the butyl substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11N3OS |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
5-amino-2-butyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C6H11N3OS/c1-2-3-4-9-6(10)8-5(7)11-9/h2-4H2,1H3,(H2,7,8,10) |
InChI Key |
INCLHZHLQKOJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)N=C(S1)N |
Origin of Product |
United States |
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